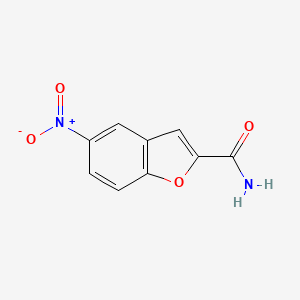

2-Aminocarbonyl-5-nitrobenzofuran

Descripción

BenchChem offers high-quality 2-Aminocarbonyl-5-nitrobenzofuran suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Aminocarbonyl-5-nitrobenzofuran including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Número CAS |

267644-49-5 |

|---|---|

Fórmula molecular |

C9H6N2O4 |

Peso molecular |

206.15 g/mol |

Nombre IUPAC |

5-nitro-1-benzofuran-2-carboxamide |

InChI |

InChI=1S/C9H6N2O4/c10-9(12)8-4-5-3-6(11(13)14)1-2-7(5)15-8/h1-4H,(H2,10,12) |

Clave InChI |

MYPIUKNLLUEYBL-UHFFFAOYSA-N |

SMILES |

C1=CC2=C(C=C1[N+](=O)[O-])C=C(O2)C(=O)N |

SMILES canónico |

C1=CC2=C(C=C1[N+](=O)[O-])C=C(O2)C(=O)N |

Origen del producto |

United States |

Synthesis of 2-Aminocarbonyl-5-nitrobenzofuran: A Comprehensive Technical Guide

Strategic Context and Chemical Rationale

2-Aminocarbonyl-5-nitrobenzofuran (IUPAC: 5-nitrobenzofuran-2-carboxamide) is a high-value synthetic intermediate predominantly utilized in the pharmaceutical manufacturing of Vilazodone, a selective serotonin reuptake inhibitor (SSRI) and 5-HT1A receptor partial agonist 12. The structural core of this molecule—a benzofuran ring substituted with a strongly electron-withdrawing nitro group and a functionalizable carboxamide—presents specific synthetic challenges.

Historically, amidation of benzofuran derivatives relied on harsh chlorinating agents (e.g., thionyl chloride) which generate corrosive byproducts and risk degrading the heteroaromatic system. The modern, highly optimized route discussed in this whitepaper relies on a two-stage process: a base-mediated Knoevenagel-type cyclization followed by a mild mixed-anhydride amidation 1. This pathway ensures high atom economy, avoids toxic chlorinating gases, and provides self-validating isolation steps suitable for industrial scale-up.

Mechanistic Pathway & Workflow Visualization

The synthesis is executed via two primary transformations:

-

Benzofuran Ring Construction: 5-nitrosalicylaldehyde undergoes O-alkylation with ethyl bromoacetate. The mild base (K₂CO₃) deprotonates the phenol, driving a Williamson ether synthesis. The proximity of the newly formed active methylene to the aldehyde triggers an intramolecular aldol/Knoevenagel condensation. In situ basic hydrolysis of the ester yields 5-nitrobenzofuran-2-carboxylic acid.

-

Mixed Anhydride Amidation: Direct amidation of the carboxylic acid is thermodynamically unfavorable. By reacting the acid with isobutyl chloroformate and triethylamine, a highly electrophilic mixed anhydride is generated. This intermediate undergoes rapid nucleophilic acyl substitution when exposed to aqueous ammonia, selectively yielding the target carboxamide without requiring high pressures or temperatures 1.

Figure 1: Synthetic workflow for 2-Aminocarbonyl-5-nitrobenzofuran from 5-nitrosalicylaldehyde.

Reaction Parameters and Quantitative Data

The following table summarizes the optimized stoichiometric ratios and conditions required to maximize yield while suppressing side reactions (such as intermolecular cross-condensations).

| Step | Reagent / Reactant | Molar Equivalents | Solvent | Temp (°C) | Time (h) | Expected Yield |

| 1 | 5-Nitrosalicylaldehyde | 1.0 | DMF | 90–130 | 4–6 | N/A (Starting Mat.) |

| 1 | Ethyl Bromoacetate | 1.1 – 1.2 | DMF | 90–130 | 4–6 | N/A |

| 1 | Potassium Carbonate (K₂CO₃) | 1.1 – 1.5 | DMF | 90–130 | 4–6 | 75–85% |

| 2 | 5-Nitrobenzofuran-2-carboxylic acid | 1.0 | DCM | 0–5 | 0.5–0.75 | N/A (Intermediate) |

| 2 | Isobutyl Chloroformate | 1.1 | DCM | 0–5 | 0.5–0.75 | N/A |

| 2 | Triethylamine (Et₃N) | 1.2 | DCM | 0–5 | 0.5–0.75 | N/A |

| 2 | Aqueous Ammonia (25-30%) | Excess (3.0+) | DCM / H₂O | 0–25 | 1–2 | 80–90% |

Experimental Methodologies

The following protocols are designed as self-validating systems. Causality for each physical intervention (temperature shifts, pH adjustments) is explicitly defined to ensure the operator can troubleshoot deviations in real-time.

Protocol A: Synthesis of 5-Nitrobenzofuran-2-carboxylic acid

Causality Focus: The use of K₂CO₃ provides a mild basic environment that prevents the degradation of the aldehyde while being sufficiently basic to drive the Knoevenagel cyclization at elevated temperatures.

-

Reactor Preparation & Charging: To a dry, multi-neck round-bottom flask equipped with a reflux condenser, thermocouple, and magnetic stirrer, add 5-nitrosalicylaldehyde (1.0 eq) and anhydrous N,N-dimethylformamide (DMF) (10 volumes).

-

Phenoxide Formation: Add anhydrous potassium carbonate (K₂CO₃, 1.2 eq). Stir the suspension at 25 °C for 15 minutes. Visual Cue: A color shift typically indicates the formation of the phenoxide ion.

-

Alkylation & Cyclization: Introduce ethyl bromoacetate (1.1 eq) dropwise to control any mild exotherm. Elevate the reaction temperature to 90–130 °C and maintain for 4 to 6 hours 1.

-

In-Process Control (IPC): Monitor the reaction via TLC (Hexane:EtOAc) or HPLC. The disappearance of the 5-nitrosalicylaldehyde peak validates the completion of the cyclization.

-

Hydrolysis & Self-Validating Isolation: Cool the mixture to room temperature and quench with distilled water. The basic nature of the mixture facilitates the hydrolysis of the intermediate ester. Slowly acidify the aqueous mixture with dilute HCl (1M) until the pH reaches exactly 2.0.

-

Validation: The carboxylic acid product is insoluble in water at a pH below its pKa (~3.5). A sudden, heavy precipitation of solid at pH 2.0 physically validates the successful formation of 5-nitrobenzofuran-2-carboxylic acid.

-

-

Filtration: Filter the precipitate, wash thoroughly with cold water to remove residual DMF and inorganic salts, and dry under a vacuum at 50 °C.

Protocol B: Synthesis of 2-Aminocarbonyl-5-nitrobenzofuran

Causality Focus: Activation via isobutyl chloroformate must be done at low temperatures (0–5 °C) to prevent the thermal decomposition of the mixed anhydride into an unreactive ester and CO₂.

-

Activation: Suspend the dried 5-nitrobenzofuran-2-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM) (10 volumes). Add triethylamine (Et₃N, 1.2 eq) to dissolve the acid as its triethylammonium salt. Cool the reactor to 0–5 °C using an ice-water bath.

-

Mixed Anhydride Formation: Add isobutyl chloroformate (1.1 eq) dropwise, strictly maintaining the internal temperature below 5 °C. Stir the mixture for 30–45 minutes 1.

-

Amidation: Rapidly introduce aqueous ammonia (25-30% w/w, excess) dropwise to the chilled mixture. The strong nucleophilicity of ammonia outcompetes water, attacking the mixed anhydride to form the amide. Stir vigorously for 1 to 2 hours, allowing the system to naturally warm to ambient temperature.

-

Workup & Purification: Remove the DCM under reduced pressure. The biphasic residue will precipitate the crude amide. Resuspend the solid in a solvent mixture of ethyl acetate and tetrahydrofuran (THF) to dissolve organic impurities, leaving the highly crystalline 2-Aminocarbonyl-5-nitrobenzofuran intact.

-

Final Isolation: Filter the purified solid, wash with a minimal amount of cold ethyl acetate, and dry under vacuum.

Downstream Applications in Drug Development

Once isolated, 2-Aminocarbonyl-5-nitrobenzofuran serves as the direct precursor to the piperazine-benzofuran moiety of Vilazodone. The nitro group is typically reduced to an amine using sodium dithionite (Na₂S₂O₄) or catalytic hydrogenation (Pd/C) 2. The resulting 5-aminobenzofuran-2-carboxamide is then subjected to an alkaline cyclization with bis(2-chloroethyl)amine to construct the piperazine ring 3, finalizing the left-hand pharmacophore of the SSRI.

References

-

Synthesis method for antidepressant drug vilazodone (CN103159749A). Google Patents. 1

-

An investigation of the synthesis of vilazodone . ResearchGate. 2

-

5-Amino-benzofuran-2-carboxylic acid derivatives (EP0738722A1). Google Patents. 3

Sources

An In-depth Technical Guide to the Physicochemical Characterization of 2-Aminocarbonyl-5-nitrobenzofuran

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

2-Aminocarbonyl-5-nitrobenzofuran, also known as 5-nitrobenzofuran-2-carboxamide, is a heterocyclic compound of interest in medicinal chemistry and drug discovery due to the prevalence of the benzofuran scaffold in biologically active molecules.[1] A thorough understanding of its physical and chemical properties is fundamental for its development, formulation, and quality control. This technical guide provides a comprehensive overview of the core physicochemical properties of 2-Aminocarbonyl-5-nitrobenzofuran and details the experimental protocols for their determination. The methodologies described herein are grounded in established scientific principles to ensure data integrity and reproducibility, offering valuable insights for researchers engaged in the synthesis and characterization of novel benzofuran derivatives.

Introduction to 2-Aminocarbonyl-5-nitrobenzofuran

The benzofuran moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1][2] The introduction of a nitro group and an aminocarbonyl group at the 5- and 2-positions, respectively, can significantly influence the molecule's electronic properties, solubility, and potential for intermolecular interactions, thereby modulating its pharmacokinetic and pharmacodynamic profile. Accurate characterization of the physical properties of 2-Aminocarbonyl-5-nitrobenzofuran is a critical first step in its journey from a laboratory curiosity to a potential therapeutic agent.

This guide will systematically address the key physical properties of 2-Aminocarbonyl-5-nitrobenzofuran, providing both theoretical context and practical, step-by-step experimental protocols for their measurement.

Core Physicochemical Properties

A foundational understanding of a compound's physical properties is paramount for its application in a research and development setting. These properties dictate how the compound will behave in various experimental and physiological environments.

Molecular Structure and Identity

The initial step in characterizing any compound is to confirm its molecular structure and identity.

Figure 1. Molecular Structure of 2-Aminocarbonyl-5-nitrobenzofuran.

| Property | Value | Source |

| IUPAC Name | 5-nitro-1-benzofuran-2-carboxamide | [3] |

| Molecular Formula | C₉H₆N₂O₄ | [3] |

| Molecular Weight | 206.16 g/mol | [3] |

| CAS Number | 267644-49-5 | [3] |

Melting Point

The melting point is a critical indicator of purity. A sharp melting range typically signifies a pure compound, while a broad and depressed range suggests the presence of impurities.[4][5][6]

Experimental Protocol: Melting Point Determination using a Digital Apparatus

Figure 2. Workflow for Melting Point Determination.

-

Sample Preparation:

-

Ensure the sample of 2-Aminocarbonyl-5-nitrobenzofuran is completely dry.

-

Place a small amount of the crystalline solid on a clean, dry watch glass and crush it into a fine powder using a spatula.[5]

-

Tap the open end of a capillary tube into the powder to pack a small amount of the sample into the tube.

-

Tap the sealed end of the capillary tube on a hard surface to compact the sample to a height of 2-3 mm.[7]

-

-

Measurement:

-

Insert the capillary tube into the heating block of a calibrated digital melting point apparatus.[5]

-

If the approximate melting point is unknown, perform a rapid preliminary heating to determine a rough estimate.[7]

-

For an accurate measurement, heat the block rapidly to about 20°C below the expected melting point.

-

Decrease the heating rate to 1-2°C per minute to ensure thermal equilibrium between the sample, the heating block, and the thermometer.[7]

-

Observe the sample through the magnifying lens.

-

Record the temperature at which the first drop of liquid appears (T_initial).

-

Continue heating slowly and record the temperature at which the last crystal melts (T_final).[7]

-

-

Data Reporting:

-

The melting point is reported as the range from T_initial to T_final.

-

Perform the determination in triplicate to ensure reproducibility.

-

Solubility Profile

Solubility is a crucial parameter, especially in drug development, as it directly impacts bioavailability.[8][9] The solubility of 2-Aminocarbonyl-5-nitrobenzofuran should be assessed in a range of solvents with varying polarities.

Experimental Protocol: Shake-Flask Method for Thermodynamic Solubility

Figure 3. Shake-Flask Method for Solubility Determination.

-

Preparation:

-

Add an excess amount of solid 2-Aminocarbonyl-5-nitrobenzofuran to a series of vials, each containing a known volume of a specific solvent (e.g., water, phosphate-buffered saline pH 7.4, ethanol, DMSO).[9] The presence of undissolved solid is essential to ensure saturation.

-

-

Equilibration:

-

Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25°C for room temperature solubility or 37°C for physiological relevance) for a sufficient period (typically 24-48 hours) to reach equilibrium.[10]

-

-

Sample Processing:

-

After equilibration, allow the vials to stand undisturbed for the undissolved solid to sediment.

-

Carefully withdraw an aliquot of the supernatant.

-

Filter the aliquot through a low-binding syringe filter (e.g., 0.22 µm) to remove any remaining solid particles.[10]

-

-

Quantification:

-

Dilute the filtrate with a suitable solvent.

-

Determine the concentration of 2-Aminocarbonyl-5-nitrobenzofuran in the diluted filtrate using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

Prepare a calibration curve with known concentrations of the compound to accurately quantify the solubility.

-

-

Data Reporting:

-

Calculate the solubility in units such as mg/mL or µM.

-

The results should be reported for each solvent and temperature tested.

-

Spectroscopic Characterization

Spectroscopic techniques are indispensable for confirming the chemical structure and identifying the functional groups present in a molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

Expected ¹H and ¹³C NMR Spectral Features:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the benzofuran ring system. The chemical shifts of these protons will be influenced by the electron-withdrawing nitro group and the amide group. The two amine protons of the carboxamide will likely appear as a broad singlet.

-

¹³C NMR: The carbon NMR spectrum will display signals for each unique carbon atom in the molecule. The carbonyl carbon of the amide will appear at a characteristic downfield shift. The carbons attached to the nitro group and the oxygen of the furan ring will also have distinct chemical shifts.

Experimental Protocol: NMR Sample Preparation

-

Solvent Selection: Choose a suitable deuterated solvent in which 2-Aminocarbonyl-5-nitrobenzofuran is soluble (e.g., DMSO-d₆ or CDCl₃). Test for solubility beforehand.[11]

-

Sample Preparation:

-

Weigh approximately 5-20 mg of the compound for ¹H NMR and a larger amount for ¹³C NMR into a clean, dry vial.[12][13]

-

Add approximately 0.6-0.7 mL of the deuterated solvent.[13][14]

-

Ensure the sample is fully dissolved.

-

Filter the solution through a pipette plugged with cotton or glass wool directly into a clean NMR tube to remove any particulate matter.[11][12][15]

-

-

Data Acquisition: Acquire the NMR spectra on a calibrated spectrometer.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Expected FT-IR Absorption Bands:

| Functional Group | Expected Wavenumber (cm⁻¹) |

| N-H stretch (amide) | 3400-3200 |

| C-H stretch (aromatic) | 3100-3000 |

| C=O stretch (amide) | ~1690 |

| N-O stretch (nitro, asymmetric) | 1550-1500 |

| N-O stretch (nitro, symmetric) | 1350-1300 |

| C=C stretch (aromatic) | 1600-1450 |

| C-O-C stretch (furan) | 1250-1050 |

Experimental Protocol: FT-IR Sample Preparation (KBr Pellet Method)

-

Sample Preparation:

-

Thoroughly dry both the sample of 2-Aminocarbonyl-5-nitrobenzofuran and spectroscopic grade potassium bromide (KBr).

-

In an agate mortar, grind 1-2 mg of the sample with approximately 100-200 mg of KBr until a fine, homogeneous powder is obtained.[16]

-

-

Pellet Formation:

-

Transfer the powder to a pellet die.

-

Apply pressure using a hydraulic press to form a transparent or translucent pellet.[16]

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum.

-

A background spectrum of a blank KBr pellet should be collected first.[17]

-

Alternative Method: Attenuated Total Reflectance (ATR)-FT-IR

For a quicker, non-destructive analysis, a small amount of the solid powder can be placed directly on the ATR crystal, and pressure is applied to ensure good contact before acquiring the spectrum.[17][18][19]

Conclusion

This technical guide has outlined the fundamental physical properties of 2-Aminocarbonyl-5-nitrobenzofuran and provided detailed, field-proven protocols for their experimental determination. Adherence to these methodologies will ensure the generation of high-quality, reproducible data, which is essential for the informed progression of research and development activities involving this and related compounds. The synthesis of this compound would likely proceed via the corresponding ethyl ester, ethyl 5-nitrobenzofuran-2-carboxylate, followed by amidation.[2] The characterization data obtained through the protocols described herein will be invaluable for confirming the identity and purity of the synthesized compound.

References

-

Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods - Drawell. (2024, May 31). Retrieved from [Link]

-

Sample preparation for FT-IR. University of California, Los Angeles. Retrieved from [Link]

-

Kinetic Solubility Assays Protocol. AxisPharm. Retrieved from [Link]

-

Sample Preparation – FT-IR/ATR. Polymer Chemistry Characterization Lab, Virginia Tech. Retrieved from [Link]

-

Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Raytor. (2026, January 22). Retrieved from [Link]

-

Solubility Testing Guidelines for Pharmaceuticals. Scribd. Retrieved from [Link]

-

Guide to FT-IR Spectroscopy. Bruker. Retrieved from [Link]

-

Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Publishing. (2019, September 2). Retrieved from [Link]

-

Preparing an NMR sample. University of York, Department of Chemistry. Retrieved from [Link]

-

NMR Sample Preparation: The Complete Guide. Organomation. Retrieved from [Link]

-

Sample Preparation & NMR Tubes. Weizmann Institute of Science, Chemical Research Support. Retrieved from [Link]

-

NMR Sample Preparation. University of Cambridge, Department of Chemistry. Retrieved from [Link]

-

NMR Sample Preparation. University of Victoria, Department of Chemistry. Retrieved from [Link]

-

Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives. ResearchGate. Retrieved from [Link]

-

Melting point determination. University of Calgary, Department of Chemistry. Retrieved from [Link]

-

Experiment 1: Melting-point Determinations. Athabasca University. Retrieved from [Link]

-

Exp 1 - Melting Points. University of Missouri–St. Louis, Department of Chemistry. Retrieved from [Link]

-

Experiment (1) determination of melting points. (2021, September 19). Retrieved from [Link]

-

Synthesis and Evaluation of the Antifungal and Toxicological Activity of Nitrofuran Derivatives. MDPI. (2022, March 8). Retrieved from [Link]

-

6.1D: Step-by-Step Procedures for Melting Point Determination. Chemistry LibreTexts. (2022, April 7). Retrieved from [Link]

-

5-(4-Nitrophenyl)furan-2-carboxylic Acid. MDPI. (2022, December 2). Retrieved from [Link]

-

5-Nitrofurfural. PubChem. Retrieved from [Link]

-

5-Nitrobenzofuran-2-carboxylic acid. PubChem. Retrieved from [Link]

- Process for the preparation of 5-Nitrobenzofurans. Google Patents.

-

Design, Synthesis And Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity. (2023). Journal of Pharmaceutical Negative Results, 14(3), 645-654. Retrieved from [Link]

-

5-Nitrofuran-2-carboxaldehyde valerhydrazone. PubChem. Retrieved from [Link]

-

2-Furancarboxaldehyde, 5-nitro-. NIST WebBook. Retrieved from [Link]

-

5-Nitrofuranyl Derivatives are Reactive Towards Methanolic Media as Exemplified by 1H, 13C NMR Spectroscopy & Their Colours. ChemRxiv. Retrieved from [Link]

-

5-Nitro-2-furaldehyde. SynThink. Retrieved from [Link]

-

N'-(5-bromofuran-2-carbonyl)isonicotinohydrazide. Preprints.org. (2023, July 3). Retrieved from [Link]

-

2-Furancarboxaldehyde, 5-nitro-. NIST WebBook, SRD 69. Retrieved from [Link]

-

5-Nitro-N-(2-phenylethyl)-2-furamide. SpectraBase. Retrieved from [Link]

Sources

- 1. cuestionesdefisioterapia.com [cuestionesdefisioterapia.com]

- 2. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]

- 3. 267644-49-5|5-Nitrobenzofuran-2-carboxamide|BLD Pharm [bldpharm.com]

- 4. athabascau.ca [athabascau.ca]

- 5. community.wvu.edu [community.wvu.edu]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. raytor.com [raytor.com]

- 11. Chemistry Teaching Labs - Preparing an NMR sample [chemtl.york.ac.uk]

- 12. NMR | Sample Preparation & NMR Tubes | Chemical Research Support [weizmann.ac.il]

- 13. sites.bu.edu [sites.bu.edu]

- 14. organomation.com [organomation.com]

- 15. web.uvic.ca [web.uvic.ca]

- 16. drawellanalytical.com [drawellanalytical.com]

- 17. jascoinc.com [jascoinc.com]

- 18. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 19. Guide to FT-IR Spectroscopy | Bruker [bruker.com]

2-Aminocarbonyl-5-nitrobenzofuran (CAS 267644-49-5): A Comprehensive Technical Guide for Pharmaceutical Synthesis and Drug Development

Executive Summary

2-Aminocarbonyl-5-nitrobenzofuran (synonymous with 5-nitrobenzofuran-2-carboxamide) is a highly versatile, bifunctional heterocyclic building block. Characterized by a rigid benzofuran core, an electron-withdrawing nitro group at the C5 position, and a reactive carboxamide at the C2 position, this compound serves as a critical intermediate in advanced pharmaceutical synthesis.

As a Senior Application Scientist, I have structured this guide to provide an authoritative deep-dive into the chemical profiling, mechanistic synthesis, and downstream applications of this compound. Specifically, we will explore its indispensable role in the commercial synthesis of the serotonergic antidepressant Vilazodone and its emerging utility as a scaffold for JAK/STAT pathway inhibitors .

Chemical Profiling & Physicochemical Data

Understanding the structural parameters of 2-Aminocarbonyl-5-nitrobenzofuran is essential for predicting its solubility, reactivity, and behavior in biological assays. The electron-withdrawing nature of the nitro group significantly decreases the electron density of the benzofuran ring, rendering the C2-carboxamide highly stable against spontaneous hydrolysis while priming the C5 position for chemoselective reduction.

Table 1: Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| IUPAC Name | 5-nitro-1-benzofuran-2-carboxamide | PubChem |

| CAS Number | 267644-49-5 | PubChem |

| Molecular Formula | C9H6N2O4 | PubChem |

| Molecular Weight | 206.15 g/mol | PubChem |

| Exact Mass | 206.03275668 Da | PubChem |

| XLogP3-AA | 1.4 (Indicates moderate lipophilicity) | PubChem |

| Hydrogen Bond Donors | 1 | PubChem |

Core Application I: Synthesis of Vilazodone

Vilazodone is a selective serotonin reuptake inhibitor (SSRI) and a 5-HT1A receptor partial agonist. The synthesis of its benzofuran-piperazine moiety relies entirely on the precise manipulation of 2-Aminocarbonyl-5-nitrobenzofuran .

Mechanistic Rationale

The synthesis begins with the construction of the benzofuran core, followed by the activation of the carboxylic acid to an amide. The critical transition involves the chemoselective reduction of the C5-nitro group to an amine, which subsequently acts as a nucleophile to construct the piperazine ring.

Fig 1. Synthetic workflow of Vilazodone utilizing CAS 267644-49-5 as a core intermediate.

Experimental Protocol: Synthesis of 2-Aminocarbonyl-5-nitrobenzofuran

Causality Check: Direct amidation of carboxylic acids is thermodynamically unfavorable. We utilize isobutyl chloroformate to generate a highly reactive mixed anhydride intermediate. This prevents the degradation of the benzofuran core that often occurs when using harsh reagents like thionyl chloride .

-

Reagent Preparation: Dissolve 5-nitrobenzofuran-2-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM). Add triethylamine (1.2 eq) and cool the system to 0°C in an ice-water bath.

-

Mixed Anhydride Formation: Dropwise add isobutyl chloroformate (1.1 eq) while maintaining the temperature below 5°C. Stir for 30 minutes. Validation: The reaction mixture will transition to a pale yellow, indicating anhydride formation.

-

Amidation: Slowly introduce aqueous ammonia (excess, 25-30%). Vigorously stir for 2 hours at room temperature.

-

Workup & Isolation: Remove the organic solvent under reduced pressure. Dissolve the crude solid in a mixture of ethyl acetate and tetrahydrofuran (THF). Wash with brine, dry over anhydrous Na2SO4, and concentrate to yield 2-Aminocarbonyl-5-nitrobenzofuran as a solid .

Experimental Protocol: Downstream Reduction to 5-Aminobenzofuran-2-carboxamide

Causality Check: While catalytic hydrogenation (Pd/C) is a standard reduction method, it risks over-reducing the benzofuran double bond. We employ sodium hydrosulfite (Na2S2O4, vat powder) as a mild, chemoselective, and scalable alternative .

-

Reaction Setup: Suspend 2-Aminocarbonyl-5-nitrobenzofuran in an ethanol/water solvent system.

-

Reduction: Add sodium hydrosulfite (3.0 to 6.0 eq) in portions. Heat the mixture gently. Validation: The disappearance of the starting material can be monitored via TLC (DCM:MeOH 9:1); the nitro compound (UV active, higher Rf) converts to the polar amine (lower Rf, ninhydrin positive).

-

Isolation: Remove ethanol under vacuum. Adjust the aqueous layer to pH 2.0 using dilute HCl to solubilize the amine, extract impurities with DCM, then neutralize the aqueous layer to precipitate the pure 5-aminobenzofuran-2-carboxamide .

Core Application II: JAK/STAT Pathway Inhibitor Development

Beyond classical SSRIs, the 2-Aminocarbonyl-5-nitrobenzofuran scaffold has been identified in patent literature as a vital precursor for synthesizing Janus Kinase (JAK) inhibitors .

Mechanistic Rationale

JAK kinases (JAK1, JAK2, JAK3, TYK2) are cytoplasmic tyrosine kinases essential for cytokine signaling. JAK3 specifically associates with the common gamma chain of receptors for IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21. Overactivation of this pathway is implicated in autoimmune diseases, asthma, and transplant rejection .

Derivatives synthesized from 2-Aminocarbonyl-5-nitrobenzofuran (such as 2-cyano-5-nitrobenzofuran) act as ATP-competitive inhibitors. The planar benzofuran core mimics the purine ring of ATP, allowing the molecule to dock securely within the highly conserved kinase domain of JAK3, thereby halting the phosphorylation of STAT proteins.

Fig 2. JAK/STAT signaling pathway and targeted inhibition by benzofuran derivatives.

Analytical Characterization & Validation

To ensure the integrity of the synthesized 2-Aminocarbonyl-5-nitrobenzofuran before downstream application, rigorous analytical validation is required. The following self-validating spectral data should be used as a benchmark for quality control :

-

1H NMR (DMSO-d6, 400 MHz):

-

δ 8.75 (d, 1H, J = 2.7 Hz) — Corresponds to the isolated C4 proton on the benzofuran ring, strongly deshielded by the adjacent nitro group.

-

δ 8.28 (m, 2H) — Corresponds to the C6 and C7 aromatic protons.

-

δ 7.86 (d, 1H, J = 9.0 Hz) — Coupling confirms the ortho-relationship on the phenyl ring.

-

δ 7.83 (bs, 1H) & δ 7.72 (s, 1H) — Broad singlets corresponding to the two non-equivalent protons of the primary carboxamide (-NH2) due to restricted rotation.

-

-

LC-MS:

-

Target mass (m/z): 206 [M]+.

-

Validation threshold: Chromatographic purity must exceed 93% before proceeding to the reduction step to prevent the formation of complex, inseparable piperazine byproducts .

-

References

- PubChem. "2-Aminocarbonyl-5-nitrobenzofuran | C9H6N2O4 | CID 1382955".

- Google Patents. "CN103159749A - Synthesis method for antidepressant drug vilazodone".

- Google Patents. "CA2608367A1 - Compositions and methods for inhibition of the jak pathway".

- ResearchGate. "An investigation of the synthesis of vilazodone". Journal of Chemical Research.

C9H6N2O4: A Comprehensive Technical Guide to 5-Nitroindole-2-carboxylic Acid in Drug Discovery and Synthesis

Executive Summary

The molecular formula C9H6N2O4 corresponds to several isomeric structures, but in the realm of medicinal chemistry and pharmaceutical synthesis, its most prominent and industrially significant representative is 5-Nitroindole-2-carboxylic acid (CAS: 16730-20-4)[1]. This compound serves as a privileged scaffold, acting as a critical intermediate in the synthesis of complex active pharmaceutical ingredients (APIs), most notably the bisheteroarylpiperazine (BHAP) non-nucleoside reverse transcriptase inhibitor (NNRTI), Delavirdine[2].

This whitepaper provides an in-depth technical analysis of C9H6N2O4, detailing its physicochemical profiling, validated de novo synthesis protocols, and its mechanistic application in advanced drug development workflows.

Physicochemical Profiling & Structural Analysis

Understanding the physicochemical behavior of 5-Nitroindole-2-carboxylic acid is critical for optimizing reaction conditions, particularly regarding its solubility and reactivity during amide coupling and cyclization reactions. The electron-withdrawing nature of the nitro group at the C5 position significantly influences the acidity of the carboxylic acid and the overall nucleophilicity of the indole ring.

Quantitative Data Summary

| Property | Value | Causality / Significance |

| Molecular Formula | C9H6N2O4 | Defines the stoichiometric baseline for synthetic scaling. |

| Molecular Weight | 206.15 g/mol | Utilized for precise molar equivalent calculations in coupling. |

| CAS Registry Number | 16730-20-4 | Primary identifier for sourcing and regulatory documentation[1]. |

| Melting Point | >300 °C | Indicates high crystal lattice energy; requires high-boiling solvents for dissolution[1]. |

| Density (Predicted) | 1.632 ± 0.06 g/cm³ | Relevant for phase separation and liquid-liquid extraction protocols[1]. |

| pKa (Predicted) | 4.09 ± 0.30 | Acidic carboxylate dictates the use of coupling reagents (e.g., EDC/CDI) over direct thermal amidation[1]. |

De Novo Synthesis: The Fischer Indole Approach

The most robust and scalable method for synthesizing 5-nitroindole-2-carboxylic acid relies on the Fischer Indole Synthesis [3]. This approach is favored because it provides strict regiocontrol over the formation of the indole core, utilizing readily available starting materials.

Mechanistic Rationale

The reaction utilizes polyphosphoric acid (PPA) as both a solvent and a Lewis acid catalyst. PPA is specifically chosen because it effectively drives the[3,3]-sigmatropic rearrangement of the hydrazone intermediate while simultaneously acting as a dehydrating agent to promote final cyclization[3].

Step-by-Step Experimental Protocol

Note: This protocol is a self-validating system; the precipitation of the final product serves as a visual confirmation of successful ester hydrolysis.

-

Hydrazone Condensation:

-

Dissolve p-nitrophenylhydrazine hydrochloride in an aqueous solution.

-

Add an ethanolic solution of ethyl pyruvate.

-

Stir the mixture at 20°C–60°C for 20 to 60 minutes.

-

Outcome: Collect the intermediate precipitate, ethyl pyruvate-4-nitrophenylhydrazone.

-

-

Fischer Indolization:

-

Suspend the collected hydrazone intermediate in a benzene-class solvent (or toluene) in the presence of polyphosphoric acid (PPA) catalyst.

-

Heat the reaction mixture to 85°C–115°C for 20 to 60 minutes.

-

Outcome: The [3,3]-sigmatropic rearrangement yields ethyl 5-nitroindole-2-carboxylate[3].

-

-

Alkaline Hydrolysis & Acidification:

-

Subject the ethyl ester to alkaline hydrolysis (e.g., using NaOH) at 20°C–30°C for 5 to 8 hours.

-

Carefully acidify the aqueous layer using concentrated hydrochloric acid (HCl) until the pH drops below the pKa (~4.09), triggering the precipitation of the free acid.

-

Filter, wash with water, and dry to obtain high-purity (>98% HPLC) 5-nitroindole-2-carboxylic acid[3].

-

Caption: Fischer Indole Synthesis workflow for C9H6N2O4 production.

Application in Antiviral Drug Development: Delavirdine Synthesis

The most critical pharmaceutical application of C9H6N2O4 is its role as the foundational left-hand pharmacophore in Delavirdine mesylate (Rescriptor), an NNRTI used in HIV-1 combination therapy[2].

Causality in Experimental Choices

In the synthesis of Delavirdine, the coupling of the indole carboxylic acid with the pyridinyl-piperazine derivative must occur before the reduction of the nitro group. If the nitro group were reduced to an amine prior to coupling, the resulting 5-aminoindole-2-carboxylic acid would be highly prone to self-polymerization (intermolecular amidation) during the activation of the carboxylic acid.

Furthermore, 1-ethyl-3-(dimethylaminopropyl)carbodiimide (EDC) is selected as the coupling agent because it facilitates amide bond formation under mild conditions, preventing the degradation of the sensitive piperazine ring, and its urea byproduct is easily washed away in aqueous workup[2],[4].

Step-by-Step Delavirdine Synthesis Protocol

-

Amide Coupling (Activation & Conjugation):

-

Combine 0.86 g of 5-nitroindole-2-carboxylic acid and 0.43 g of 1-[3-(isopropylamino)-2-pyridinyl]piperazine in 4 mL of Tetrahydrofuran (THF)[4].

-

Add 0.45 g of EDC (or 1,1'-carbonyldiimidazole, CDI) to activate the carboxylate[2],[4].

-

Stir at 20°C–25°C for 3 hours.

-

Workup: Dissolve in chloroform, extract with saturated aqueous sodium bicarbonate and saline, dry over anhydrous sodium sulfate, and concentrate to yield the nitro-amide intermediate[4].

-

-

Catalytic Nitro Reduction:

-

Dissolve 1.0 g of the intermediate in a 1:1 mixture of ethanol and THF (120 mL total)[4].

-

Add 0.15 g of 10% Palladium on Carbon (Pd/C)[4].

-

Hydrogenate the mixture at 40 psi for 14 hours. The Pd/C catalyst selectively reduces the C5-nitro group to a primary amine without cleaving the newly formed amide bond or the piperazine ring[2],[4].

-

Workup: Filter through celite to remove the catalyst and purify via flash chromatography[4].

-

-

Mesylation & Salt Formation:

Caption: Chemical transformation logic for the synthesis of Delavirdine from C9H6N2O4.

Advanced Derivatization: HIV-1 Integrase Strand Transfer Inhibitors

Beyond NNRTIs, the C9H6N2O4 scaffold is actively utilized in the discovery of novel HIV-1 integrase strand transfer inhibitors (INSTIs). The unique electron absorption effect of the C2 carbonyl group allows for highly specific functionalization of the indole ring[5].

For instance, researchers utilize the Vilsmeier–Haack reaction to introduce a formyl group at the C3 position of the esterified 5-nitroindole-2-carboxylate. This reaction proceeds with exceptionally high yields (~95%) because the C2 ester directs the electrophilic aromatic substitution efficiently to the C3 position. The resulting formyl group can then be reduced to a hydroxymethyl group via the Meerwein–Ponndorf–Verley reaction, creating a bulky hydrophobic pharmacophore designed to occupy the hydrophobic cavity of the viral intasome core[5].

References

-

16730-20-4 C9H6N2O4 5-Nitroindole-2-carboxylic acid high quality with competitive price Source: LookChem URL:[Link]

- CN100491350C - The preparation method of 5-nitroindole-2-carboxylic acid Source: Google Patents URL

-

Delavirdine mesilate, U-90152S, Rescriptor - Synthesis Database Source: DrugFuture URL:[Link]

-

Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors Source: National Institutes of Health (PMC) URL:[Link]

Sources

- 1. 16730-20-4 C9H6N2O4 5-Nitroindole-2-carboxylic acid high quality with competitive price, CasNo.16730-20-4 HENAN NEW BLUE CHEMICAL CO.,LTD China (Mainland) [newblue.lookchem.com]

- 2. Delavirdine mesilate, U-90152S, Rescriptor-药物合成数据库 [drugfuture.com]

- 3. CN100491350C - The preparation method of 5-nitroindole-2-carboxylic acid - Google Patents [patents.google.com]

- 4. DELAVIRDINE, MESYLATE | 147221-93-0 [chemicalbook.com]

- 5. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

5-Nitrobenzofuran Scaffolds in Modern Drug Discovery: Synthesis, Mechanisms, and Therapeutic Applications

Executive Summary

The benzofuran scaffold represents a privileged pharmacophore in medicinal chemistry, forming the core of numerous biologically active natural products and synthetic therapeutics. Among its derivatives, 5-nitrobenzofuran compounds have emerged as highly potent agents across oncology, neuropharmacology, and infectious diseases. The strategic placement of a nitro group at the C5 position fundamentally alters the electronic landscape of the bicyclic core, enhancing electrophilicity, improving lipophilicity, and establishing critical hydrogen-bonding interactions within target protein active sites.

This technical guide synthesizes recent literature to provide an authoritative overview of 5-nitrobenzofuran compounds. It details field-proven synthetic methodologies, dissects their mechanisms of action, and presents quantitative pharmacological data to guide researchers in the rational design of next-generation therapeutics.

The Pharmacophore Logic of the 5-Nitrobenzofuran Scaffold

The inherent structural versatility of the benzofuran ring allows for extensive functionalization at the C2 and C3 positions, as well as on the phenyl ring. However, the introduction of a nitro group (

In targeted cancer therapies, this structural modification enables small molecules to selectively inhibit multiple oncogenic pathways, such as those driven by receptor tyrosine kinases (e.g., VEGFR-2 and EGFR)[2]. Furthermore, in neuroprotective applications, the 5-nitro substitution dictates the spatial orientation and binding affinity of the molecule within the hydrophobic pockets of Monoamine Oxidase (MAO) enzymes[3].

Synthetic Methodologies: Rational Assembly and Validation

The synthesis of 5-nitrobenzofuran derivatives requires precise control over cyclization conditions to prevent side reactions such as premature polymerization or ester hydrolysis. Below are two validated, step-by-step methodologies for generating key intermediates and active pharmaceutical ingredients.

Protocol 1: Synthesis of Ethyl 5-nitrobenzofuran-2-carboxylate

Objective: Construct the foundational 5-nitrobenzofuran core from a substituted salicylaldehyde precursor[1].

-

Reagent Preparation : Dissolve 1.0 equivalent of 2-hydroxy-5-nitrobenzaldehyde in anhydrous N-methyl pyrrolidine (NMP).

-

Causality: NMP is selected for its high boiling point and polar aprotic nature, which perfectly solvates the reactants while stabilizing the highly polar transition states required for cyclization.

-

-

Alkylation : Add 1.2 equivalents of ethyl bromoacetate and 1.5 equivalents of anhydrous sodium carbonate (

).-

Causality:

acts as a mild base to selectively deprotonate the phenolic hydroxyl group without causing unwanted saponification of the ethyl bromoacetate ester. The resulting phenoxide attacks the α-carbon of the bromoacetate via an

-

-

Cyclization : Heat the reaction mixture to 90°C for 4 hours.

-

Causality: Elevated thermal energy drives the intramolecular aldol-type condensation between the newly installed ester carbonyl and the adjacent aldehyde, effectively closing the furan ring.

-

-

Self-Validation (In-Process Control) : Monitor reaction progress via Thin-Layer Chromatography (TLC) using a hexane:ethyl acetate (7:3) mobile phase. The disappearance of the bright yellow aldehyde spot confirms complete conversion.

-

Isolation & Verification : Quench the mixture with ice water, extract with ethyl acetate, and recrystallize from ethanol. Validate the final structure via

-NMR (verifying the characteristic furan C3-H singlet at approximately

Caption: Step-by-step synthetic workflow for 5-nitrobenzofuran core assembly.

Protocol 2: Synthesis of Aryl (5-nitrobenzofuran-2-yl)ketoximes

Objective: Convert ketone derivatives into oximes to enhance hydrogen-bonding capacity, a critical factor for antifungal target engagement[4].

-

Condensation Setup : Suspend 5 mmol of aryl (5-nitrobenzofuran-2-yl) ketone in 25 mL of absolute ethanol. Add 7 mmol of hydroxylamine hydrochloride.

-

Catalytic Neutralization : Introduce 7 mmol of anhydrous sodium acetate.

-

Causality: Hydroxylamine is supplied as a hydrochloride salt for stability. Sodium acetate acts as a buffer to neutralize the HCl, liberating the nucleophilic free hydroxylamine base while maintaining a slightly acidic pH, which is ideal for the subsequent dehydration step of oxime formation.

-

-

Reflux : Heat the mixture to reflux for 3 hours.

-

Causality: Refluxing provides the activation energy required for the nucleophilic addition of hydroxylamine to the carbonyl, followed by the elimination of water.

-

-

Self-Validation : Cool the mixture to room temperature to induce crystallization. Validate success via IR spectroscopy by confirming the appearance of a broad O-H stretch at ~3200-3300 cm⁻¹ and the disappearance of the sharp ketone C=O stretch at ~1650 cm⁻¹.

Oncology Applications: Dual Kinase Inhibition

The development of small molecules capable of inhibiting multiple oncogenic pathways is a primary strategy in modern anticancer drug discovery. Recent studies have demonstrated that 2-aryl-5-nitrobenzofuran-based hydrazones exhibit extraordinary cytotoxic activity against breast cancer cell lines (e.g., MCF-7) by acting as dual inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR)[2].

The inclusion of a 4-(trifluoromethylphenyl)hydrazone arm paired with a 2-(3,5-dimethoxyphenyl) substituent (Compound 3k) creates an optimal steric and electronic profile that anchors the molecule within the ATP-binding pockets of these kinases. This dual inhibition effectively starves the tumor of angiogenic signals while simultaneously halting epidermal proliferation.

Quantitative Data: Anticancer Activity

| Compound | Aryl Substituent | Hydrazone Arm | MCF-7 Cytotoxicity IC | VEGFR-2 IC | EGFR IC |

| 3j | 3,4,5-trimethoxyphenyl | Phenyl | 5.12 | 3.35 | >10.0 |

| 3k | 3,5-dimethoxyphenyl | 4-trifluoromethylphenyl | 4.21 | 3.37 | Active Dual Target |

| 3f | 4-methoxyphenyl | Phenyl | >10.0 | >10.0 | 5.29 |

Data summarized from in vitro enzymatic inhibition assays and cytotoxicity screenings[2].

Caption: Mechanism of 5-nitrobenzofuran derivatives in MCF-7 breast cancer cells.

Neuroprotection and Antimicrobial Efficacy

Beyond oncology, the 5-nitrobenzofuran scaffold is highly effective in neuropharmacology. Specifically, nitro- and methoxy-substituted 2-phenylbenzofurans have been identified as potent, reversible inhibitors of Monoamine Oxidase (MAO) enzymes[3]. The position of the methoxy group on the phenyl ring determines the selectivity between MAO-A and MAO-B. For instance, 2-(3-methoxyphenyl)-5-nitrobenzofuran (Compound 9) demonstrates exceptional selectivity and potency for MAO-B, making it a strong candidate for neuroprotective therapies in Parkinson's and Alzheimer's diseases.

Quantitative Data: MAO Inhibition Profiles

| Compound | Chemical Structure | Primary Target | IC | Mechanism Type |

| 9 | 2-(3-methoxyphenyl)-5-nitrobenzofuran | MAO-B | 0.024 | Reversible |

| 7 | 7-nitro-2-phenylbenzofuran | MAO-A | 0.168 | Reversible |

| 8 | 2-(2-methoxyphenyl)-5-nitrobenzofuran | MAO-B | Active | Reversible |

Data summarized from in vitro human recombinant MAO inhibition studies[3].

Additionally, the conversion of 5-nitrobenzofuran ketones into oximes (as described in Protocol 2) yields compounds with promising anticandidal activity. The presence of a methoxy substitution on the phenyl ring of these oximes significantly enhances their antifungal efficacy by optimizing the lipophilic balance required for fungal cell wall penetration[4].

Conclusion & Future Perspectives

The 5-nitrobenzofuran moiety is far more than a structural curiosity; it is a highly tunable pharmacophore capable of addressing complex, multifactorial diseases. By leveraging the electron-withdrawing properties of the C5 nitro group, researchers can design molecules with enhanced target affinity, metabolic stability, and dual-action mechanisms. Future drug development efforts should focus on optimizing the pharmacokinetic profiles of these derivatives, particularly exploring nanoparticle formulations or chitosan conjugation to improve bioavailability and tissue-specific targeting.

References

-

Examining the 2-aryl-5-nitrobenzofuran-based hydrazones for anti-breast (MCF-7) cancer activity, potential to induce cell cycle arrest and inhibit receptor tyrosine kinases (VEGFR-2 & EGFR) Source: PubMed / NIH URL: [Link]

-

Natural source, bioactivity and synthesis of benzofuran derivatives Source: RSC Advances URL: [Link]

-

Synthesis and in vitro study of nitro- and methoxy-2-phenylbenzofurans as human Monoamine Oxidase inhibitors Source: UniCA IRIS URL: [Link]

-

Synthesis and Antifungal Activity of New Nitrobenzofuran Derivatives Source: DergiPark URL: [Link]

Sources

- 1. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]

- 2. Examining the 2-aryl-5-nitrobenzofuran-based hydrazones for anti-breast (MCF-7) cancer activity, potential to induce cell cycle arrest and inhibit receptor tyrosine kinases (VEGFR-2 & EGFR) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. iris.unica.it [iris.unica.it]

- 4. dergipark.org.tr [dergipark.org.tr]

The Genesis and Mechanistic Evolution of Benzofuran Synthesis: A Technical Guide for Drug Development

Executive Summary

Benzofuran (benzo[b]furan) is a privileged heterocyclic scaffold in medicinal chemistry, serving as the structural backbone for numerous therapeutics, including anti-arrhythmics, anti-Alzheimer agents, and target-specific anti-cancer drugs ()[1]. The fusion of a benzene ring with a furan core creates a unique electronic environment that readily interacts with diverse biological targets. As a Senior Application Scientist, understanding the causality behind the synthetic construction of this ring is paramount. This whitepaper traces the historical discovery of benzofuran synthesis and details the mechanistic evolution of its construction, providing self-validating, actionable protocols for modern researchers.

Historical Genesis: The Perkin Era (1870)

In 1870, William Henry Perkin achieved the first successful synthesis of the benzofuran ring ()[2]. Perkin's pioneering work involved the heating of coumarin with potassium hydroxide, which induced a ring-opening and subsequent decarboxylative ring-closure to yield the parent benzofuran.

Mechanistic Causality: The strong base cleaves the lactone of coumarin, forming a phenoxide intermediate. The subsequent intramolecular attack on the adjacent unsaturated moiety, driven by the thermodynamic stability of the resulting aromatic system, forces the expulsion of a leaving group (or decarboxylation in related derivatives), cementing the furan ring. While historically monumental, this method suffered from harsh conditions and poor functional group tolerance, necessitating the development of more controlled methodologies.

Classical Milestones: The Rap-Stoermer Synthesis

The Rap-Stoermer reaction remains one of the most reliable classical methods for constructing 2-acyl benzofurans. It involves the base-mediated condensation of salicylaldehydes (or ortho-hydroxyketones) with α-haloketones ()[3].

Mechanistic Causality & Design:

The reaction is a tandem process. First, the base deprotonates the phenolic hydroxyl group, generating a nucleophilic phenoxide that undergoes an

Logical workflow and mechanistic pathway of the Rap-Stoermer benzofuran synthesis.

Quantitative Data: Base Efficiency in Rap-Stoermer Synthesis

The table below summarizes the profound impact of base selection on the kinetic efficiency and yield of 2-benzoylbenzofuran synthesis ()[4].

| Base | Solvent System | Temperature (°C) | Yield (%) | Kinetic & Mechanistic Notes |

| DABCO | 100 | 92 | Fastest kinetics; greenest profile; minimizes side products. | |

| MeCN | Reflux | 78 | Good alternative for highly acid-sensitive substrates. | |

| DMF | 80 | 65 | Standard conditions; plagued by slow kinetics. | |

| NaOH | EtOH | Reflux | 45 | Poor yield; significant intermolecular aldol side products. |

Protocol 1: Modified Rap-Stoermer Synthesis of 6-Hydroxybenzofuran Derivatives

Self-Validating System: This protocol utilizes DABCO to prevent the degradation of sensitive aldehydes. The completion of the O-alkylation step must be validated by TLC (monitoring the loss of the highly fluorescent starting aldehyde) before increasing heat for cyclization.

-

Preparation: Dissolve 4-benzyloxy-2-hydroxybenzaldehyde (1.0 equiv, 10 mmol) in anhydrous DMF (20 mL) under an inert

atmosphere. -

Reagent Addition: Add Ethyl Bromoacetate (1.2 equiv, 12 mmol) followed by DABCO (2.5 equiv, 25 mmol). Causality: DABCO acts as both a base and a transient nucleophilic catalyst, accelerating the

displacement without triggering premature aldol reactions. -

Cyclization: Heat the mixture to 80–90 °C for 4–8 hours. Monitor via LC-MS until the intermediate ether mass is fully converted to the dehydrated benzofuran mass

. -

Workup: Quench with saturated aqueous

(50 mL) to neutralize the base. Extract with EtOAc ( -

Purification: Purify via flash column chromatography (Hexanes/EtOAc, 8:2) to yield the protected benzofuran ester.

The Transition-Metal Catalyzed Era: Palladium and Copper Synergy

As drug discovery demanded more complex, highly substituted benzofurans, classical methods fell short due to the limited commercial availability of substituted α-haloketones. The advent of transition-metal catalysis revolutionized benzofuran synthesis. The Sonogashira coupling followed by intramolecular cyclization is now the gold standard for synthesizing 2-substituted benzofurans from ortho-iodophenols and terminal alkynes ()[1].

Mechanistic Causality: The reaction utilizes a synergistic dual-catalyst system. Palladium(0) undergoes oxidative addition into the aryl iodide bond of the ortho-iodophenol. Simultaneously, Copper(I) activates the terminal alkyne by forming a copper acetylide intermediate. Transmetalation transfers the alkyne to the Pd(II) center, followed by reductive elimination to form an ortho-alkynylphenol. The pendant hydroxyl group then undergoes an intramolecular hydroalkoxylation across the alkyne to form the benzofuran ring.

Catalytic cycle of the Pd/Cu-mediated Sonogashira coupling and cyclization.

Protocol 2: One-Pot Pd/Cu-Catalyzed Synthesis of 2-Arylbenzofurans

Self-Validating System: The transition from the cross-coupled intermediate to the cyclized product can be tracked by the disappearance of the alkyne stretch (~2100

-

Preparation: In an oven-dried Schlenk tube, combine ortho-iodophenol (1.0 equiv, 5 mmol), terminal aryl alkyne (1.2 equiv, 6 mmol),

(5 mol%), and CuI (10 mol%). -

Solvent/Base Addition: Add anhydrous Triethylamine (

, 15 mL) which acts as both the solvent and the base. Causality: -

Reaction: Degas the mixture via three freeze-pump-thaw cycles. Stir at 80 °C for 12 hours under an Argon atmosphere.

-

Workup: Cool to room temperature, dilute with EtOAc (50 mL), and filter through a pad of Celite to remove metal particulates. Wash the filtrate with 1M HCl to remove the amine base, then with brine.

-

Isolation: Dry over anhydrous

, concentrate, and purify via silica gel chromatography to isolate the pure 2-arylbenzofuran.

Modern Green & Ultrasound-Assisted Approaches

Recent advancements prioritize green chemistry and operational efficiency. For instance, the ultrasound-assisted Rap-Stoermer reaction utilizing PEG-400 as a phase-transfer catalyst has shown remarkable efficiency ()[5]. PEG-400 facilitates the transport of the inorganic base (

Conclusion

The synthesis of benzofuran has evolved from Perkin's harsh degradative methods to highly elegant, atom-economical transition-metal catalyzed cascades. For drug development professionals, selecting the appropriate synthetic route—whether a modified Rap-Stoermer for 2-acyl derivatives or a Pd/Cu-catalyzed cyclization for 2-aryl/alkyl variants—depends heavily on the electronic nature of the starting materials and the specific substitution pattern required for target binding affinity.

References

-

Title: A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies Source: ACS Omega (2024) URL: [Link]

-

Title: Natural source, bioactivity and synthesis of benzofuran derivatives Source: RSC Advances (2019) URL: [Link]

-

Title: A novel and facile synthesis of 3-(2-benzofuroyl)- and 3,6-bis(2-benzofuroyl)carbazole derivatives Source: Beilstein Journal of Organic Chemistry (2011) URL: [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ro.uow.edu.au [ro.uow.edu.au]

- 4. 6-Hydroxybenzofuran-2-carboxylic Acid|CAS 334022-87-6 [benchchem.com]

- 5. BJOC - A novel and facile synthesis of 3-(2-benzofuroyl)- and 3,6-bis(2-benzofuroyl)carbazole derivatives [beilstein-journals.org]

- 6. A novel and facile synthesis of 3-(2-benzofuroyl)- and 3,6-bis(2-benzofuroyl)carbazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Structural Analysis and Synthesis of 2-Aminocarbonyl-5-nitrobenzofuran: A Technical Guide

Executive Summary

2-Aminocarbonyl-5-nitrobenzofuran (IUPAC: 5-nitro-1-benzofuran-2-carboxamide) is a highly functionalized bicyclic heteroaromatic compound. Characterized by a rigid, planar benzofuran core substituted with a strongly electron-withdrawing nitro group and a hydrogen-bond-donating primary amide, it serves as a critical advanced intermediate in medicinal chemistry. Most notably, it is the foundational building block in the commercial synthesis of Vilazodone , a selective serotonin reuptake inhibitor (SSRI) and 5-HT1A receptor partial agonist[1]. This whitepaper provides a comprehensive structural analysis, mechanistic evaluation, and self-validating experimental protocols for the synthesis and characterization of this vital chemical entity.

Physicochemical Profiling

Understanding the physicochemical properties of 2-Aminocarbonyl-5-nitrobenzofuran is essential for predicting its solubility, reactivity, and behavior during chromatographic purification. The presence of both a nitro group and a primary amide results in extensive intermolecular hydrogen bonding, rendering the molecule highly crystalline but poorly soluble in non-polar organic solvents.

Table 1: Quantitative Physicochemical Data

| Parameter | Value |

|---|---|

| IUPAC Name | 5-nitro-1-benzofuran-2-carboxamide |

| CAS Registry Number | 267644-49-5 |

| Molecular Formula | C9H6N2O4 |

| Molecular Weight | 206.15 g/mol |

| Exact Mass | 206.0327 Da |

| Topological Polar Surface Area (TPSA) | 102 Ų |

| Computed XLogP3 | 1.4 |

| H-Bond Donors / Acceptors | 1 / 4 |

Data sourced and verified from the PubChem Database[2].

Synthetic Pathway and Mechanistic Insights

The industrial and laboratory-scale synthesis of 5-nitrobenzofuran-2-carboxamide relies on a robust, two-stage sequence starting from commercially available 5-nitrosalicylaldehyde[1].

-

Benzofuran Core Construction: The process initiates with the O-alkylation of 5-nitrosalicylaldehyde using ethyl bromoacetate in the presence of potassium carbonate. The intermediate ether undergoes a base-catalyzed intramolecular aldol-type condensation, followed by dehydration, to construct the aromatic benzofuran ring. Subsequent ester hydrolysis yields 5-nitrobenzofuran-2-carboxylic acid.

-

Amidation via Mixed Anhydride Activation: Direct amidation of the carboxylic acid with ammonia is thermodynamically unfavorable due to the formation of an unreactive ammonium salt. To bypass this, the acid is reacted with isobutyl chloroformate and triethylamine to form a highly electrophilic mixed anhydride . Aminolysis with aqueous ammonia then selectively attacks the sterically accessible benzofuran-carbonyl, expelling isobutyl carbonate (which decomposes into isobutanol and CO2) to yield the target amide[1].

Fig 1: Synthetic workflow of 2-Aminocarbonyl-5-nitrobenzofuran from 5-nitrosalicylaldehyde.

Comprehensive Structural Analysis

To ensure scientific integrity and confirm the success of the synthesis, rigorous structural elucidation is required. The following data breakdown explains the causality behind the observed spectral phenomena.

Nuclear Magnetic Resonance (1H NMR)

Due to the compound's rigid planar structure and strong intermolecular hydrogen bonding, DMSO-d6 is the mandatory solvent for NMR analysis. The 1H NMR spectrum provides a definitive map of the molecule's electronic environment, as confirmed by patent CA2608367A1[3]:

-

δ 8.75 ppm (d, J = 2.7 Hz, 1H): Assigned to H-4 . Causality: This proton is situated adjacent to the highly electron-withdrawing nitro group, experiencing maximum anisotropic deshielding. The small coupling constant (2.7 Hz) is characteristic of meta-coupling with H-6.

-

δ 8.28 ppm (m, 2H): This multiplet is a convergence of the H-6 proton (a doublet of doublets due to ortho-coupling with H-7 and meta-coupling with H-4) and one of the primary amide NH protons .

-

δ 7.86 ppm (d, J = 9.0 Hz, 1H): Assigned to H-7 . Causality: The large coupling constant (9.0 Hz) confirms ortho-coupling with H-6. It is less deshielded than H-4 because the adjacent furan oxygen donates electron density into the ring via resonance.

-

δ 7.83 ppm (bs, 1H): Assigned to the second amide NH proton . Causality: Amide protons frequently appear as broad singlets (bs) due to the quadrupolar relaxation of the adjacent 14N nucleus and variable hydrogen-bonding states.

-

δ 7.72 ppm (s, 1H): Assigned to H-3 . Causality: This proton resides on the furan ring, isolated from the benzene ring's spin system, thus appearing as a sharp, uncoupled singlet.

Mass Spectrometry (LC-MS)

Electrospray ionization (ESI) in positive mode yields a robust [M+H]+ pseudomolecular ion at m/z 207.0 [3]. A characteristic neutral loss of 17 Da (NH3) from the primary amide is frequently observed during collision-induced dissociation (CID), yielding a fragment at m/z 190, which is highly diagnostic of the terminal carboxamide moiety.

Experimental Protocols: A Self-Validating System

The following protocol details the critical amidation step, engineered with built-in in-process controls to ensure trustworthiness and reproducibility.

Step 1: Mixed Anhydride Formation

-

Suspend 5-nitrobenzofuran-2-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.

-

Add triethylamine (1.2 eq) and stir until a homogenous solution is achieved. Cool the reaction mixture to 0°C using an ice bath. Causality: Strict temperature control prevents the exothermic degradation of the highly reactive mixed anhydride intermediate.

-

Dropwise add isobutyl chloroformate (1.1 eq) over 15 minutes.

-

Self-Validation Checkpoint (TLC): After 30 minutes, monitor the reaction via Thin Layer Chromatography (Hexane:EtOAc 1:1). The highly polar carboxylic acid (Rf ~0.1) must be completely consumed, replaced by a distinct, less polar mixed anhydride spot (Rf ~0.6).

Step 2: Aminolysis and Isolation

-

To the 0°C solution, rapidly add 25% aqueous ammonia (5.0 eq).

-

Self-Validation Checkpoint (Visual): The nucleophilic attack of NH3 will immediately trigger the formation of a dense, pale-yellow precipitate. This occurs because the resulting 5-nitrobenzofuran-2-carboxamide has drastically lower solubility in the biphasic DCM/water system than the intermediate.

-

Stir for an additional 1 hour at room temperature to ensure complete decarboxylation of the expelled isobutyl carbonate.

-

Filter the precipitate under vacuum, wash sequentially with cold water (to remove ammonium salts) and cold DCM, and dry in vacuo at 50°C to yield the pure product.

Fig 2: Downstream application of the title compound in the synthesis of Vilazodone (API).

References

1.[2] 2-Aminocarbonyl-5-nitrobenzofuran | C9H6N2O4 | CID 1382955. PubChem Database. National Institutes of Health (NIH). URL: [Link] 2.[3] Compositions and methods for inhibition of the jak pathway. Patent CA2608367A1. Google Patents. URL: 3.[1] Synthesis method for antidepressant drug vilazodone. Patent CN103159749A. Google Patents. URL: 4.[4] An investigation of the synthesis of vilazodone. ResearchGate. URL: [Link]

Sources

- 1. CN103159749A - Synthesis method for antidepressant drug vilazodone - Google Patents [patents.google.com]

- 2. 2-Aminocarbonyl-5-nitrobenzofuran | C9H6N2O4 | CID 1382955 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CA2608367A1 - Compositions and methods for inhibition of the jak pathway - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

The Nitrobenzofuran Scaffold in Modern Therapeutics: A Technical Guide to Mechanisms and Applications

Executive Summary

The search for novel, multi-target therapeutic agents has led to a resurgence of interest in the nitrobenzofuran scaffold. Characterized by a rigid, planar heteroaromatic core and a highly reactive electron-withdrawing nitro group, nitrobenzofurans exhibit exceptional versatility. This whitepaper provides an in-depth technical analysis of their mechanisms of action, focusing on targeted oncology (kinase inhibition) and infectious diseases (nitroreductase bioactivation). Designed for drug development professionals, this guide synthesizes structural rationale, quantitative efficacy data, and self-validating experimental protocols to accelerate preclinical evaluation.

Pharmacophore Rationale: The Structural Advantage

The pharmacological utility of nitrobenzofurans stems from the synergistic relationship between the benzofuran ring and the nitro (-NO₂) substitution [1].

-

The Benzofuran Core: The fused benzene and furan rings create a rigid, planar, and lipophilic surface. This geometry is highly amenable to intercalating into the narrow, hydrophobic ATP-binding pockets of various enzymes, particularly receptor tyrosine kinases [1]. The oxygen atom in the furan ring also serves as a critical hydrogen-bond acceptor.

-

The Nitro Group (C5 Position): The nitro group acts as a potent electron-withdrawing group (EWG), fundamentally altering the electron density of the aromatic system. Biologically, it serves as a "redox trigger." In specific microenvironments—such as the hypoxic cores of solid tumors or the cytoplasm of specific pathogens—the nitro group is selectively reduced by nitroreductases, converting a stable prodrug into a highly reactive, cytotoxic intermediate [2].

Therapeutic Application I: Targeted Oncology & Kinase Inhibition

A major challenge in targeted cancer therapy is acquired resistance. For instance, resistance to anti-EGFR (Epidermal Growth Factor Receptor) therapy is frequently driven by compensatory VEGF (Vascular Endothelial Growth Factor) expression, which triggers tumor angiogenesis independently of EGFR signaling [1].

Recent developments have identified 2-aryl-5-nitrobenzofuran-based hydrazones as potent dual inhibitors of both VEGFR-2 and EGFR [1]. By competitively binding to the ATP-binding clefts of both kinases, these compounds simultaneously halt tumor cell proliferation (via MAPK/PI3K pathway blockade) and starve the tumor of its blood supply (via PLC-γ blockade). In vitro studies demonstrate that these derivatives induce profound cell cycle arrest at the G0/G1 phase and trigger apoptosis in breast cancer (MCF-7) cell lines [1].

Dual tyrosine kinase inhibition pathway targeting VEGFR-2 and EGFR.

Therapeutic Application II: Antimicrobial & Anti-Parasitic Bioactivation

Nitrobenzofurans are highly effective against pathogens that possess specific nitroreductase (NTR) enzymes, including Mycobacterium tuberculosis (Mtb), Trypanosoma cruzi (Chagas disease), and Leishmania [2, 3].

The Nitroreductase Prodrug Mechanism

Pathogenic nitroreductases bioactivate nitrobenzofurans via two distinct pathways [5]:

-

Type I Nitroreduction (Oxygen-Independent): Catalyzes the sequential two-electron reduction of the nitro group, forming nitroso and ultimately highly toxic hydroxylamine derivatives. These electrophiles covalently bind to pathogen DNA and proteins, causing lethal lesions.

-

Type II Nitroreduction (Oxygen-Dependent): Catalyzes a one-electron reduction to form a nitro radical anion. In the presence of oxygen, this radical undergoes "futile redox cycling," transferring the electron to O₂ to generate massive amounts of Reactive Oxygen Species (ROS) and Reactive Nitrogen Species (RNS), overwhelming the pathogen's antioxidant defenses (e.g., trypanothione reductase) [3, 5].

This mechanism is particularly valuable in treating Tuberculosis, as specific mycothiol-dependent nitroreductases (like Rv2466c) can activate nitrobenzofurans to kill both actively replicating and dormant (non-replicating) Mtb subpopulations [2].

Mechanism of nitroreductase-mediated bioactivation and oxidative stress induction.

Quantitative Efficacy Profiles

The following table synthesizes recent quantitative data regarding the efficacy of various nitrobenzofuran derivatives across different therapeutic targets [1, 4].

| Compound Class / Derivative | Target / Disease Model | Primary Mechanism | Efficacy Metric |

| Compound 3k (Hydrazone) | Breast Cancer (MCF-7) | Cytotoxicity / Apoptosis | IC₅₀ = 4.21 μM |

| Compound 2b (Hydrazone) | Angiogenesis | VEGFR-2 Kinase Inhibition | IC₅₀ = 2.86 μM |

| Compound 3f (Hydrazone) | Tumor Proliferation | EGFR Kinase Inhibition | IC₅₀ = 5.29 μM |

| Compound 2c (Ketoxime) | Fungal Infection (C. albicans) | Membrane/ROS Disruption | MIC = 3.12 µg/mL |

| Nitro-calanolides | Tuberculosis (Mtb) | Rv2466c Bioactivation | Bactericidal (R & NR Mtb) |

Validated Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Causality for critical steps is explicitly detailed to aid researchers in troubleshooting and assay optimization.

Protocol A: In Vitro VEGFR-2/EGFR Kinase Inhibition Assay

Objective: Determine the IC₅₀ of nitrobenzofuran derivatives against isolated tyrosine kinases using a luminescence-based ATP depletion assay.

-

Reagent Preparation: Prepare kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). Dilute the nitrobenzofuran test compounds in 100% DMSO to create a 10-point concentration curve (3-fold serial dilutions).

-

Enzyme-Inhibitor Incubation: In a 384-well white microplate, combine 5 µL of recombinant VEGFR-2 or EGFR enzyme with 2.5 µL of the test compound. Incubate at room temperature for 15 minutes.

-

Causality: Pre-incubation allows the inhibitor to reach binding equilibrium with the enzyme before the competitive substrate (ATP) is introduced, preventing artificially high IC₅₀ readings.

-

-

Reaction Initiation: Add 2.5 µL of an ATP/substrate peptide mix to initiate the reaction.

-

Causality & Validation: The ATP concentration MUST be maintained exactly at the established

value for the specific kinase batch. This ensures the assay is highly sensitive to ATP-competitive inhibitors. If ATP is saturating, true competitive inhibition will be masked.

-

-

Detection: After 60 minutes, add 10 µL of Kinase-Glo® reagent (Promega) to halt the reaction and generate a luminescent signal proportional to the remaining unreacted ATP.

-

Validation Controls: Include Staurosporine (10 µM) as a positive inhibition control and a DMSO-only vehicle as a negative control. The Z'-factor of the plate must be >0.5 for the data to be considered valid.

Protocol B: Nitroreductase-Mediated Bioactivation & ROS Assay

Objective: Confirm that the antimicrobial activity of a nitrobenzofuran derivative is dependent on specific nitroreductase activation and subsequent ROS generation.

-

Bacterial Culture: Grow wild-type M. tuberculosis (or E. coli expressing the target NTR) and an isogenic NTR-knockout mutant (e.g.,

Rv2466c) to mid-log phase (OD₆₀₀ = 0.6). -

Compound Exposure: Aliquot 100 µL of cultures into a 96-well plate. Add the nitrobenzofuran compound at 5x the established MIC.

-

Environmental Segregation: Incubate duplicate plates under standard aerobic conditions and inside an anaerobic chamber (85% N₂, 10% H₂, 5% CO₂).

-

Causality & Validation: Type I nitroreductases are oxygen-insensitive and will kill bacteria in both environments via hydroxylamine toxicity. Type II nitroreductases require oxygen to undergo futile redox cycling. If the compound loses efficacy in the anaerobic chamber, it confirms a Type II (ROS-driven) mechanism.

-

-

ROS Quantification: After 4 hours, add 10 µM of H₂DCFDA (a fluorescent ROS indicator) to the aerobic plate. Incubate for 30 minutes in the dark.

-

Readout: Measure fluorescence (Ex: 485 nm / Em: 535 nm). A significant spike in fluorescence in the WT strain compared to the NTR-knockout strain validates that the nitrobenzofuran is acting as a targeted, enzyme-activated prodrug.

References

- Examining the 2-aryl-5-nitrobenzofuran-based hydrazones for anti-breast (MCF-7) cancer activity, potential to induce cell cycle arrest and inhibit receptor tyrosine kinases (VEGFR-2 & EGFR). European Journal of Medicinal Chemistry / ResearchGate.

- Identification of a Mycothiol-Dependent Nitroreductase from Mycobacterium tuberculosis. ACS Infectious Diseases.

- Application of linear discriminant analysis in the virtual screening of antichagasic drugs through trypanothione reductase inhibition. SEDICI.

- Synthesis and Antifungal Activity of New Nitrobenzofuran Derivatives. DergiPark.

- An update on derivatisation and repurposing of clinical nitrofuran drugs. ResearchGate.

Application Note: Optimized Protocols for the Synthesis of 2-Alkyl-5-nitrobenzofurans

Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals Focus: Mechanistic causality, scalable methodologies, and self-validating experimental protocols.

Introduction & Strategic Overview

2-Alkyl-5-nitrobenzofurans are highly privileged scaffolds in medicinal chemistry. Most notably, 2-butyl-5-nitrobenzofuran serves as the critical advanced intermediate in the industrial synthesis of Dronedarone, a blockbuster anti-arrhythmic medication [1]. Due to the high demand for this pharmacophore, synthetic routes must balance modularity for Structure-Activity Relationship (SAR) studies with cost-effective scalability for Active Pharmaceutical Ingredient (API) manufacturing.

This application note details two field-proven synthetic methodologies:

-

The Perkin-Type Cyclization (Kwiecień Route): Ideal for lab-scale library synthesis due to its modularity.

-

The Oxime-Rearrangement Route: Engineered for industrial scale-up, utilizing inexpensive starting materials to bypass the prohibitive costs of highly substituted benzaldehydes[2].

Mechanistic Causality & Pathway Selection

Route A: Perkin-Type Cyclization

This route constructs the benzofuran core by reacting 5-nitrosalicylaldehyde with an alkyl 2-bromoalkanoate.

-

Causality of Reagents: Potassium carbonate (

) in Dimethylformamide (DMF) is selected for the initial O-alkylation. -

Cyclization Dynamics: The subsequent cyclization utilizes anhydrous sodium acetate (

) and acetic anhydride (

Route B: Oxime-Rearrangement (Industrial Scale)

For multikilogram API synthesis, 5-nitrosalicylaldehyde is cost-prohibitive. This alternative route utilizes 1-bromo-4-nitrobenzene and hexan-2-one oxime.

-

Causality of Reagents: The initial step is a Nucleophilic Aromatic Substitution (

). The strong electron-withdrawing nature of the para-nitro group sufficiently activates the aromatic ring, allowing the oxime oxygen to displace the bromide under basic conditions (NaOH). -

Cyclization Dynamics: The critical rearrangement step utilizes 1.8 N HCl in acetic acid at 75°C. This specific acidic matrix is crucial: it provides the precise protonation state required to facilitate N-O bond cleavage and concurrent electrophilic ring closure (analogous to a Fischer indole synthesis, but adapted for oxygen) without degrading the sensitive intermediates [3].

Comparative Data & Yield Optimization

The following table summarizes the quantitative data and operational parameters for both synthetic pathways, allowing process chemists to select the appropriate route based on scale and budget.

| Parameter | Route A: Perkin-Type Cyclization | Route B: Oxime-Rearrangement |

| Primary Starting Material | 5-Nitrosalicylaldehyde | 1-Bromo-4-nitrobenzene |

| Key Coupling Reagent | Alkyl 2-bromoalkanoate | Hexan-2-one oxime |

| Reaction Classification | O-Alkylation + Condensation | |

| Typical Overall Yield | 65% – 80% | 70% – 85% |

| Purity (Crude) | > 90% (by HPLC) | > 95% (by HPLC) |

| Scalability | Moderate (Best for SAR libraries) | High (Validated for API manufacturing) |

| Primary Application | Drug discovery, analog synthesis | Dronedarone commercial production |

Synthetic Workflows

Comparative workflows for the synthesis of 2-alkyl-5-nitrobenzofurans.

Experimental Protocols

Protocol A: Modular Synthesis via Perkin-Type Cyclization [1]

Phase 1: Synthesis of 2-(2-formyl-4-nitrophenoxy)alkanoate

-

Preparation: To a flame-dried, round-bottom flask equipped with a magnetic stirrer, add 2-hydroxy-5-nitrobenzaldehyde (1.0 eq) and anhydrous

(2.0 eq) in dry DMF (0.5 M concentration). -

Activation: Stir the suspension at room temperature (20–25°C) for 30 minutes to ensure complete phenoxide formation (solution will turn deep yellow/orange).

-

Alkylation: Add the selected alkyl 2-bromoalkanoate (1.1 eq) dropwise over 10 minutes.

-

Monitoring: Stir at room temperature for 24 hours. Self-Validation Check: Perform TLC (Hexanes:EtOAc 3:1); the starting material spot (